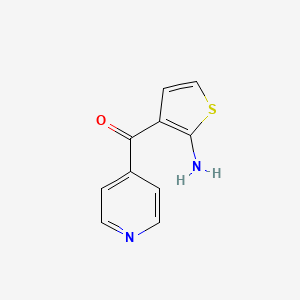
(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone is an organic compound that features a thiophene ring substituted with an amino group at the 2-position and a pyridine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothiophen-3-yl)(pyridin-4-yl)methanone typically involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic acid derivative. One common method involves the use of Grignard reagents, where the thiophene derivative is reacted with a pyridine aldehyde under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which (2-Aminothiophen-3-yl)(pyridin-4-yl)methanone exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar in structure but with a pyrimidine ring instead of a thiophene ring.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thiophene ring but have different substituents and functional groups.
Uniqueness
(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone is unique due to its specific combination of the thiophene and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative studies with similar compounds.
The primary mechanism of action for this compound involves its interaction with the human A1 adenosine receptor . It functions as an allosteric enhancer , which modulates receptor activity and influences various physiological processes. This interaction is crucial for understanding the compound's therapeutic potential, particularly in neuropharmacology and cardiology.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were comparable to established antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Anticancer Activity
A series of studies have evaluated the antiproliferative effects of related compounds on various cancer cell lines. For example, certain 2-aroyl-5-amino benzo[b]thiophene derivatives demonstrated potent antimitotic activity. The structure-activity relationship (SAR) indicated that modifications to the thiophene ring significantly impacted biological efficacy against different cell lines, highlighting the importance of specific functional groups in enhancing anticancer activity .
Case Studies
-
Study on A1 Adenosine Receptor Modulation :
- Objective : To assess the impact of this compound on A1 receptor-mediated signaling.
- Findings : The compound was found to enhance phosphorylation events mediated by the A1 receptor, indicating its role in modulating cellular responses associated with this pathway.
-
Antimicrobial Screening :
- Objective : To evaluate the antimicrobial efficacy of synthesized thiophene derivatives.
- Results : Several derivatives exhibited MIC values in the low micromolar range against S. aureus, suggesting that structural modifications can lead to enhanced antimicrobial properties.
Comparative Analysis
The following table summarizes key biological activities and characteristics of this compound compared to similar compounds:
Properties
Molecular Formula |
C10H8N2OS |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
(2-aminothiophen-3-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C10H8N2OS/c11-10-8(3-6-14-10)9(13)7-1-4-12-5-2-7/h1-6H,11H2 |
InChI Key |
PYZDOOQBDCYVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)C2=C(SC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















